iso-TRAP-6
Description
Overview of Peptide Science in Contemporary Biochemistry and Molecular Biology
Peptide science is a dynamic field that investigates the structure, function, and application of peptides. Peptides are biologically important molecules, acting as hormones, neurotransmitters, and growth factors. They are integral to cellular communication and the regulation of various bodily functions. In contemporary biochemistry, the study of peptides provides critical insights into complex biological systems.
The therapeutic potential of peptides is a significant focus of research. Their ability to interact with specific cellular targets with high precision makes them attractive candidates for drug development. As of today, numerous peptide-based drugs have been approved for a variety of conditions, and many more are in clinical trials. The versatility of peptides allows for their application in diverse areas, from metabolic disorders to oncology.
Role of Non-Canonical Amino Acids in Peptide Functionality and Design
While the 20 proteinogenic amino acids form the basis of most naturally occurring peptides and proteins, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool in peptide design. biorxiv.org Non-canonical amino acids, such as DL-Isoserine, are not encoded in the standard genetic code but can be incorporated into peptides synthetically. wikipedia.org This expansion of the amino acid alphabet allows for the creation of peptides with novel properties. biorxiv.org
The inclusion of ncAAs can enhance a peptide's stability, bioavailability, and resistance to enzymatic degradation. chemimpex.com For instance, the unique structure of DL-Isoserine, a β-amino acid, can introduce conformational constraints into a peptide backbone, leading to more defined secondary structures. This structural rigidity can result in higher binding affinity and specificity for biological targets. chemimpex.com The use of ncAAs is a key strategy in the development of next-generation peptide therapeutics with improved pharmacological profiles. nih.gov
Properties of DL-Isoserine:
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-2-hydroxypropanoic acid |
| Molecular Formula | C₃H₇NO₃ |
| Molar Mass | 105.09 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
This table is based on available chemical data for DL-Isoserine. scbt.com
Historical Context of Hexapeptide Investigations and Mechanistic Elucidation
Hexapeptides, which are peptides composed of six amino acids, have been the subject of scientific investigation for many years. Their relatively small size makes them amenable to chemical synthesis and structural analysis, while still being large enough to exhibit significant biological activity.
A notable example in the field is Acetyl Hexapeptide-3, a synthetically derived peptide that has been extensively studied for its effects. Research into such hexapeptides has provided valuable insights into their mechanisms of action at the molecular level. These studies have often paved the way for the development of new cosmetic ingredients and therapeutic agents. The investigation of hexapeptides continues to be an active area of research, with scientists exploring their potential in various biological systems.
Rationale for the Academic Investigation of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH in Molecular Systems
The specific hexapeptide H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a compelling subject for academic research due to its unique combination of amino acid residues. The presence of the non-canonical amino acid DL-Isoserine at the N-terminus is of particular interest. The N-terminus of a peptide plays a crucial role in its biological activity and stability, and the inclusion of a non-canonical residue at this position could confer novel properties. nih.govfrontiersin.org
The sequence also contains a combination of hydrophobic (Phenylalanine, Leucine) and charged/polar (Arginine, Asparagine) amino acids, suggesting potential for complex interactions with biological membranes or receptor binding pockets. sigmaaldrich.com The C-terminal Arginine is also significant, as C-terminal basic residues can be important for receptor recognition and signaling. nih.govacs.org Furthermore, the C-terminal asparagine can undergo spontaneous chemical modifications, which could be a factor in the peptide's long-term stability and function. nih.gov
Amino Acid Composition of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH:
| Position | Amino Acid | Abbreviation | Type |
|---|---|---|---|
| 1 | DL-Isoserine | DL-Isoser | Non-canonical, Polar |
| 2 | Phenylalanine | Phe | Aromatic, Hydrophobic |
| 3 | Leucine (B10760876) | Leu | Aliphatic, Hydrophobic |
| 4 | Leucine | Leu | Aliphatic, Hydrophobic |
| 5 | Arginine | Arg | Basic, Hydrophilic |
| 6 | Asparagine | Asn | Polar, Hydrophilic |
This table outlines the amino acid sequence and basic properties of the constituent residues. sigmaaldrich.comhgvs.orggenscript.com
Research Landscape of Peptides Analogous to H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH and Related Biological Systems
While specific research on H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is not extensively documented in publicly available literature, the study of analogous peptides provides a framework for understanding its potential biological roles. Research on other hexapeptides and peptides containing non-canonical amino acids is a burgeoning field. biorxiv.org
For example, tripeptide derivatives containing L-isoserine have been investigated as inhibitors of aminopeptidase (B13392206) N, an enzyme involved in tumor growth and angiogenesis. nih.gov This suggests that peptides incorporating isoserine may have applications in oncology. Furthermore, numerous synthetic peptides with various amino acid sequences are being explored for their antimicrobial, antiviral, and cell-penetrating properties. peptideweb.com The investigation of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH would contribute to this growing body of knowledge and could potentially uncover novel therapeutic applications.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYQAMJNGSSQH-BKJSQPKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Modifications for H Dl Isoser Phe Leu Leu Arg Asn Oh
Strategies for the Solid-Phase Peptide Synthesis (SPPS) of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. amerigoscientific.com The general workflow involves the attachment of the C-terminal amino acid to a resin, followed by sequential cycles of Nα-deprotection and coupling of the subsequent amino acids. peptide.com
Resin Selection and Loading Optimization for Hexapeptides
The choice of resin is a critical first step in SPPS, influencing both the efficiency of the synthesis and the final cleavage of the peptide. biosynth.com For a hexapeptide like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, several factors must be considered.
Resin Types:
Polystyrene-based resins: These are widely used due to their stability and compatibility with a broad range of solvents and reagents. amerigoscientific.comiris-biotech.de For many applications, a 1-2% divinylbenzene (B73037) (DVB) cross-linked polystyrene resin provides a good balance of swelling properties and mechanical stability. iris-biotech.de
Polyethylene glycol (PEG) resins: These hydrophilic resins can improve the solvation of the growing peptide chain, which is particularly beneficial for longer or more complex sequences to minimize aggregation. biosynth.comnih.gov
Linker Selection: The linker connects the peptide to the resin and determines the conditions required for final cleavage. For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin are common choices. The 2-chlorotrityl linker is particularly advantageous as it allows for mild cleavage conditions, which helps to prevent side reactions involving sensitive residues. biosynth.com
Loading Optimization: The resin's substitution level, or loading, refers to the number of reactive sites per gram of resin. iris-biotech.de For a relatively short hexapeptide, a standard loading of 0.5-1.0 mmol/g is generally appropriate. However, for sequences prone to aggregation, a lower loading can be beneficial by increasing the distance between peptide chains on the resin. iris-biotech.de
Table 1: Resin Selection Considerations for Hexapeptide Synthesis
| Resin Characteristic | Recommendation for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH | Rationale |
| Support Material | Polystyrene or PEG-Polystyrene co-polymer | Polystyrene is a robust and cost-effective choice. PEG co-polymers can enhance solvation and reduce aggregation. amerigoscientific.combiosynth.comiris-biotech.denih.gov |
| Linker Type | 2-Chlorotrityl chloride | Allows for mild cleavage conditions, minimizing side reactions with sensitive residues like Arg and Asn. biosynth.com |
| Loading Capacity | 0.3 - 0.7 mmol/g | A moderate loading balances yield with the prevention of steric hindrance and aggregation during synthesis. iris-biotech.de |
Coupling Chemistries for DL-Isoserine Incorporation
The incorporation of the non-canonical amino acid DL-Isoserine requires careful selection of coupling reagents to ensure efficient and epimerization-free amide bond formation. Isoserine, a β-amino acid, can present steric challenges.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. americanpeptidesociety.org For challenging couplings, more potent activating agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed.
Deprotection and Cleavage Protocols for Sensitive Residues
The hexapeptide contains Arginine and Asparagine, which have side chains that require protection during synthesis and careful deprotection to avoid side reactions.
Arginine Protection: The guanidinium (B1211019) group of Arginine is typically protected with bulky, acid-labile groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). thermofisher.com Removal of these groups requires strong acid, typically trifluoroacetic acid (TFA). thermofisher.compeptide.com The deprotection time can be significant, especially with multiple Arg residues, and may require extended treatment. thermofisher.compeptide.commerckmillipore.com
Asparagine Protection: The side-chain amide of Asparagine is often protected with a trityl (Trt) group to prevent dehydration and subsequent aspartimide formation, a common side reaction during peptide synthesis. thermofisher.com
Cleavage Cocktail: The final cleavage from the resin and removal of side-chain protecting groups is achieved using a "cleavage cocktail" containing a strong acid like TFA and scavengers to trap reactive cationic species generated during the process. A common cocktail for peptides containing Arg and Asn is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com For peptides with multiple arginine residues, longer cleavage times may be necessary. peptide.com
Solution-Phase Synthetic Approaches for Complex Peptidic Architectures
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale synthesis or for complex peptides where purification of intermediates is desired. fiveable.meacs.org In solution-phase synthesis, protected amino acids are coupled sequentially in a suitable solvent. fiveable.me Purification after each step, often by crystallization or chromatography, ensures the purity of the growing peptide chain. nih.gov
A key advantage of solution-phase synthesis is the ability to characterize intermediates at each stage. For a complex peptide like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, a convergent approach could be employed, where smaller peptide fragments are synthesized and then ligated together.
Orthogonal Protecting Group Strategies in Peptide Synthesis
Orthogonal protecting groups are essential for the synthesis of complex peptides, as they allow for the selective removal of one type of protecting group in the presence of others. nih.govfiveable.meresearchgate.net This strategy provides precise control over the synthetic route. springernature.com
In the context of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, a common orthogonal scheme involves:
Nα-amino group: Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed with piperidine).
Side-chain protecting groups: Acid-labile groups such as Boc (tert-butyloxycarbonyl) for Lysine (B10760008), tBu (tert-butyl) for Aspartic and Glutamic acids, and Pbf for Arginine. fiveable.meresearchgate.net
C-terminal protection: The linker to the solid support, which is cleaved under specific acidic conditions.
This orthogonality ensures that the side chains remain protected throughout the synthesis while the N-terminus is selectively deprotected for chain elongation. peptide.com
Purification Techniques for Analytical and Preparative Scale Peptidic Constructs
Following cleavage from the resin, the crude peptide must be purified to remove by-products and truncated sequences. High-performance liquid chromatography (HPLC) is the primary method for both analytical and preparative scale purification of peptides. peptide.comnih.govscispace.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for peptide purification. scispace.com The separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA. peptide.com
Method Development: An analytical HPLC method is first developed to optimize the separation conditions, such as the gradient slope and flow rate. peptide.comknauer.net This method is then scaled up for preparative purification. knauer.net
Ion-Exchange Chromatography (IEX): For peptides that are difficult to separate by RP-HPLC, ion-exchange chromatography can be a valuable alternative or a complementary second purification step. nih.govscispace.com Separation is based on the net charge of the peptide.
Lyophilization: After purification, the fractions containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a stable powder. peptide.com
High-Performance Liquid Chromatography (HPLC) Method Development
Following solid-phase peptide synthesis (SPPS), the crude product of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH contains the target peptide along with impurities like truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying such complex peptide mixtures. bachem.commdpi.com
The development of an efficient RP-HPLC method is crucial for isolating the desired peptide with high purity. Separation is based on the differential hydrophobicity of the components in the crude mixture. gilson.com For a peptide like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, which contains both hydrophobic residues (Phe, Leu) and hydrophilic residues (Isoser, Arg, Asn), a carefully optimized gradient elution is necessary.
A typical purification strategy involves a C18-modified silica (B1680970) stationary phase. bachem.com The mobile phase generally consists of a binary system:
Solvent A: An aqueous solution, typically 0.1% trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and resolution.
Solvent B: An organic solvent, usually acetonitrile (ACN) with 0.1% TFA. bachem.com
The purification process starts with a high concentration of Solvent A, allowing polar impurities to elute first. The proportion of Solvent B is then gradually increased, which decreases the polarity of the eluent and causes molecules to elute based on their hydrophobicity. bachem.com The peptide H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH would elute as the concentration of acetonitrile increases, separating it from more hydrophilic and more hydrophobic impurities. Detection is commonly performed by monitoring UV absorbance at 210–220 nm, which corresponds to the peptide bonds. bachem.com
Table 1: Illustrative RP-HPLC Gradient for Purification
| Time (minutes) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Elution Event |
|---|---|---|---|
| 0-5 | 95 | 5 | Loading and elution of highly polar impurities |
| 5-45 | 95 → 55 | 5 → 45 | Gradient elution of peptides and impurities |
| 45-50 | 55 → 5 | 45 → 95 | Elution of highly hydrophobic impurities |
| 50-55 | 5 | 95 | Column wash |
This table represents a generalized gradient. The actual gradient would require optimization based on the specific crude peptide mixture.
Countercurrent Chromatography and Other Advanced Purification Methods
While RP-HPLC is the workhorse of peptide purification, other advanced chromatographic techniques can be employed, especially for challenging separations or large-scale production.
Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption and denaturation issues sometimes encountered with HPLC. nih.govresearchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net For peptides, aqueous two-phase systems (ATPS) are often used. researchgate.net CCC is particularly advantageous for preparative and industrial-scale purification due to its high sample loading capacity. nih.gov Hydrophobic synthetic peptides can be effectively purified using solvent systems tailored to their solubility characteristics. researchgate.net
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This technique is a significant advancement in preparative chromatography, particularly for peptides. MCSGP is a continuous process that overcomes the typical trade-off between yield and purity seen in traditional batch chromatography. ymcamerica.comnih.gov By using a twin-column setup, the overlapping regions of the product peak and its impurities, which are typically discarded in batch HPLC, can be internally recycled and re-chromatographed, leading to a significant increase in both purity and yield. ymcamerica.com
Other complementary methods include:
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. mdpi.com For H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, the basic guanidinium group of Arginine and the N-terminal amine would provide positive charges, while the C-terminal carboxylate and the isoserine hydroxyl could be charged depending on the pH, making IEX a viable purification or polishing step.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is useful for removing aggregates or very small impurity molecules, often as a final polishing step. americanpeptidesociety.org
Post-Synthetic Chemical Modifications and Functionalization of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
Post-synthetic modification allows for the introduction of chemical groups not easily incorporated during standard peptide synthesis, enabling the creation of peptides with tailored properties. chinesechemsoc.org The sequence H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH offers several reactive sites for such modifications.
Site-Specific Derivatization Strategies
Site-specific modification relies on the unique reactivity of different amino acid side chains. acs.org Key targets in the peptide H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH include:
N-Terminus (DL-Isoserine): The primary amine at the N-terminus is a common site for modification, such as PEGylation, biotinylation, or the attachment of fluorescent labels. peptide.com
Arginine (Arg) Side Chain: The guanidinium group of arginine can be targeted for specific chemical reactions, although it is less commonly modified than lysine.
Phenylalanine (Phe) Side Chain: The aromatic ring of phenylalanine can be functionalized via palladium-catalyzed C-H activation, allowing for the introduction of alkenes or other groups directly onto the side chain. ntu.ac.uk This method enables modification of otherwise unreactive hydrophobic residues. chinesechemsoc.org
Asparagine (Asn) Side Chain: The primary amide of the asparagine side chain can be a target for enzymatic or chemical modifications, such as glycosylation. bachem.com
Table 2: Potential Site-Specific Derivatization Reactions
| Target Residue/Site | Functional Group | Potential Modification Reaction | Purpose of Modification |
|---|---|---|---|
| DL-Isoserine (N-Terminus) | Primary Amine (-NH₂) | Acylation, Alkylation, PEGylation | Improve stability, attach probes |
| Phenylalanine | Phenyl Ring | Palladium-Catalyzed C-H Olefination ntu.ac.uk | Introduce structural diversity, add labels |
| Arginine | Guanidinium Group | Chemical ligation | Peptide cyclization, conjugation |
Introduction of Spectroscopic Probes for Mechanistic Studies
To study the interactions and mechanisms of action of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, spectroscopic probes can be covalently attached. researchgate.net These probes report on the local environment or binding events through changes in their spectral properties.
Fluorescent Probes: Fluorophores are the most common type of spectroscopic probe. beilstein-journals.org They can be introduced at a specific site, often the N-terminus or by replacing a natural amino acid with a fluorescent one.
Methods of Labeling: Probes can be attached post-synthetically to a reactive handle on the peptide. For instance, a fluorophore with an amine-reactive group (e.g., an NHS ester) can be coupled to the N-terminus of the peptide.
Fluorescence Resonance Energy Transfer (FRET): For more complex studies, a FRET pair (a donor and an acceptor fluorophore) can be incorporated. beilstein-journals.org The efficiency of energy transfer between them is distance-dependent, allowing for the monitoring of conformational changes or binding events in real-time. rsc.org
Environment-Sensitive Probes: Some fluorophores, like dansyl or aminonaphthalimide derivatives, exhibit changes in their emission spectra (intensity and wavelength) depending on the polarity of their environment. researchgate.netbeilstein-journals.org Attaching such a probe to the peptide could be used to monitor its insertion into a hydrophobic pocket of a target protein or a lipid membrane.
For example, a fluorescent probe could be attached to the N-terminal isoserine to study its interaction with a biological target. A change in fluorescence upon binding would provide valuable mechanistic data. rsc.org
Backbone and Side-Chain Engineering for Conformational Constraint
Peptides in solution are often highly flexible, which can be detrimental to their activity. youtube.com Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and stability.
Backbone Modification:
N-Methylation: Replacing an amide proton with a methyl group (N-methylation) can disrupt hydrogen bonding and introduce steric constraints, which can favor or disfavor certain secondary structures and increase resistance to enzymatic degradation. peptide.com
Introduction of α/β-Peptides: Incorporating β-amino acids into the peptide backbone alters the helical and sheet propensities of the peptide, creating novel folded structures known as foldamers. nih.gov Replacing one of the leucine (B10760876) residues with a β-leucine could significantly alter the conformation of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH.
Side-Chain Engineering and Cyclization:
Cyclization: Constraining the peptide into a cyclic structure is a powerful strategy to reduce conformational flexibility. peptide.com Cyclization can be achieved in several ways:
Head-to-Tail: Forming an amide bond between the N-terminal isoserine and the C-terminal phenylalanine.
Side-Chain-to-Side-Chain: Creating a covalent bridge between two side chains. For this peptide, one could envision replacing the asparagine with aspartic acid or glutamic acid and forming a lactam bridge with the side chain of a strategically placed lysine (if substituted for another residue).
Stapled Peptides: Introducing two olefin-bearing unnatural amino acids and then forming a hydrocarbon "staple" via ring-closing metathesis. This is a popular method for stabilizing α-helical conformations.
These engineering strategies allow for the systematic exploration of the relationship between the peptide's structure and its function, transforming a flexible linear peptide into a conformationally defined and potentially more potent molecule. nih.govrsc.org
Advanced Spectroscopic and Biophysical Characterization of H Dl Isoser Phe Leu Leu Arg Asn Oh Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a suite of experiments that, when used in combination, can define the structure of a peptide in solution. nih.gov For a peptide such as H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, which contains both standard and non-standard amino acid residues, a multi-pronged NMR approach is essential. nih.gov
Assignment of ¹H, ¹³C, and ¹⁵N Resonances
The foundational step in any NMR-based structural study is the assignment of all the resonances to specific atoms in the molecule. biorxiv.org This involves identifying the unique chemical shift of each hydrogen, carbon, and nitrogen atom. For peptides, chemical shifts are influenced by the amino acid sequence, local conformation, and solvent environment. nih.gov
The process typically begins with the acquisition of one-dimensional (1D) ¹H NMR spectra, which provides an initial overview of the proton resonances. chemrxiv.org However, due to significant overlap, especially in the aliphatic region, multidimensional NMR experiments are necessary for complete assignment. uzh.ch The chemical shifts of ¹³C and ¹⁵N are particularly valuable as they are more sensitive to the local electronic environment and can help resolve ambiguities in the ¹H spectrum. youtube.com The presence of the non-standard amino acid DL-Isoserine requires careful analysis, potentially aided by comparison to known data for similar residues or by using specialized NMR techniques for non-canonical amino acids. nih.govcopernicus.org
Illustrative ¹H Chemical Shift Ranges for Amino Acid Residues in Peptides:
| Amino Acid Residue | Amide (NH) (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |
| Isoserine (Isoser) | ~8.0 - 8.5 | ~4.0 - 4.5 | β-CH₂: ~3.5 - 4.0 |
| Phenylalanine (Phe) | ~7.8 - 8.3 | ~4.4 - 4.8 | β-CH₂: ~2.8 - 3.3; Aromatic: ~7.0 - 7.5 |
| Leucine (B10760876) (Leu) | ~7.9 - 8.4 | ~4.1 - 4.5 | β-CH₂: ~1.5 - 1.8; γ-CH: ~1.4 - 1.7; δ-CH₃: ~0.8 - 1.0 |
| Arginine (Arg) | ~8.0 - 8.5 | ~4.2 - 4.6 | β,γ,δ-CH₂: ~1.5 - 1.9; Guanidinium (B1211019) NH: ~6.7 - 7.5 |
| Asparagine (Asn) | ~8.1 - 8.6 | ~4.5 - 4.9 | β-CH₂: ~2.6 - 2.9; Side Chain NH₂: ~6.8 - 7.8 |
Note: These are typical chemical shift ranges and can vary based on the peptide's conformation and environment.
Two-Dimensional (2D) NMR Experiments for Sequential Assignment (e.g., COSY, TOCSY, HSQC)
Two-dimensional NMR experiments are the workhorse for assigning resonances in peptides. tulane.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through three chemical bonds (e.g., H-N to Hα). This helps in identifying adjacent protons within a single amino acid residue.
TOCSY (Total Correlation Spectroscopy) extends these correlations along an entire spin system of an amino acid. chemrxiv.org This means that a single cross-peak can connect an amide proton to all other protons within the same amino acid side chain, which is invaluable for identifying the type of amino acid. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached heteronuclei, such as ¹³C or ¹⁵N. youtube.com The ¹H-¹⁵N HSQC spectrum is particularly useful as it displays one peak for each amino acid residue (except proline), providing a "fingerprint" of the peptide. biorxiv.org
The sequential assignment process, often referred to as a "resonance walk," involves linking the spin systems of adjacent amino acids. This is typically achieved by observing through-space correlations in NOESY spectra (discussed below) between the α-proton of one residue (i) and the amide proton of the next residue (i+1). chemrxiv.org
Three-Dimensional (3D) NMR Techniques for Backbone and Side-Chain Conformational Analysis
For more complex peptides or to resolve spectral overlap, 3D NMR experiments are employed. These experiments add a third frequency dimension, which further separates the signals. Common 3D experiments include:
HNCA/HNCACB: These experiments correlate the amide proton and nitrogen of one residue with the α- and β-carbons of the same residue and the preceding residue. This is a powerful tool for sequential backbone assignment. nih.gov
HN(CO)CA/HN(CO)CACB: These experiments provide correlations to the carbons of the preceding residue, complementing the information from HNCA/HNCACB and confirming assignments.
¹⁵N-edited TOCSY-HSQC: This experiment combines the power of TOCSY and HSQC to provide correlations between an amide proton and all the protons in its own side chain, all resolved in a third dimension by the nitrogen chemical shift.
These techniques are especially crucial for unambiguously assigning resonances in peptides with repeating residues, such as the two adjacent Leucine residues in H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH. nih.gov
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Distance Constraints
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the amino acid sequence. uzh.chyoutube.com The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment for measuring NOEs and provides the distance constraints necessary for calculating the 3D structure of the peptide. acs.orgethz.ch
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is used for similar purposes but is particularly useful for molecules in an intermediate size range where NOESY signals can be weak or absent. acs.org
By identifying a network of NOEs throughout the peptide, a set of upper and lower distance bounds between specific protons can be generated. nih.govduke.edu These distance constraints are then used in computational algorithms to calculate a family of structures consistent with the experimental data. nih.gov
J-Coupling Constants for Dihedral Angle Determination
Scalar or J-coupling constants, which are observed as the splitting of NMR signals, provide valuable information about the dihedral angles (φ, ψ, and χ) that define the peptide's conformation. mdpi.com The magnitude of the three-bond coupling constant (³J) is related to the torsion angle between the coupled nuclei through the Karplus equation. nih.govnmrwiki.org
For example, the ³J(HN,Hα) coupling constant is related to the backbone dihedral angle φ. mdpi.com By measuring these coupling constants, constraints on the possible dihedral angles can be obtained and used as additional input for structure calculation, refining the conformational ensemble. ethz.chresearchgate.net
Illustrative Karplus Relationship for ³J(HN,Hα) and φ Angle:
| ³J(HN,Hα) (Hz) | Implied φ Angle Range | Associated Secondary Structure |
| < 5 | ~ -30° to -90° | α-helix |
| > 8 | ~ -80° to -160° | β-sheet |
| 6 - 7 | - | Random coil / Flexible |
Note: This table provides a simplified correlation. The exact relationship is described by a Karplus curve.
Solvent Exchange Studies and Dynamic Insights
Solvent exchange studies provide information about the accessibility of amide protons to the solvent (typically water). researchgate.net This is usually done by dissolving the peptide in D₂O and monitoring the rate at which the amide proton signals disappear from the ¹H NMR spectrum as they are replaced by deuterium. nih.govnih.gov
Amide protons that are involved in stable intramolecular hydrogen bonds or are buried within the core of a folded structure will exchange with the solvent much more slowly than those that are exposed on the surface. epa.gov By measuring the exchange rates for each amide proton, it is possible to identify hydrogen bonds that stabilize the peptide's conformation. researchgate.net Temperature dependence of amide proton chemical shifts can also provide similar insights into hydrogen bonding. researchgate.net These studies offer a dynamic view of the peptide, highlighting regions of stable structure versus those that are more flexible. nih.govacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
No studies utilizing circular dichroism spectroscopy to investigate the secondary structure of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH have been identified.
Far-UV CD for Alpha-Helix, Beta-Sheet, and Random Coil Proportions
Information regarding the far-ultraviolet circular dichroism spectrum, which would reveal the relative proportions of α-helices, β-sheets, and random coils, is not available.
Near-UV CD for Side-Chain Environment and Tertiary Structure Elements
There are no published data on the near-ultraviolet circular dichroism of this peptide, which would offer insights into the local environment of its aromatic side chains and any potential tertiary structure.
Thermal and Chemical Denaturation Studies for Conformational Stability
No thermal or chemical denaturation studies have been found for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH. Such studies would be necessary to determine its conformational stability.
X-ray Crystallography of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH in Complex with Molecular Targets
There is no evidence of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH having been successfully crystallized, either alone or in a complex with any molecular target.
Co-crystallization and Soaking Methodologies
Details on methodologies for co-crystallization or soaking are inapplicable as no crystallographic studies have been performed.
Computational and Bioinformatic Approaches for Peptide Design and Mechanistic Prediction
Molecular Dynamics (MD) Simulations of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
Molecular dynamics (MD) simulations are a powerful computational tool for observing the time-dependent behavior of molecules, providing insights into their motion and conformational changes at an atomic level. pnas.orgnih.gov For a flexible hexapeptide like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, MD simulations are essential to understand its dynamic nature.
For a short peptide, "folding" refers to the transition from a random coil to a more ordered conformation, often upon interaction with a biological partner or a specific solvent environment. nih.gov MD simulations can map these transitional pathways. By tracking the root-mean-square deviation (RMSD) of the peptide backbone over time, researchers can assess structural stability. nih.gov Simulations can reveal intermediate states and the energetic barriers between different conformations, providing a detailed picture of the peptide's structural dynamics. The strong propensity of arginine residues to engage in nearest-neighbor interactions can stabilize extended β-strand conformations, a factor that would be a key focus of such simulations. biorxiv.org
The solvent environment profoundly impacts a peptide's conformation. rsc.orgfairfield.eduresearchgate.netacs.org MD simulations explicitly model the interactions between the peptide and solvent molecules (e.g., water). The polar side chains of DL-Isoserine, Arginine, and Asparagine would form hydrogen bonds with water, influencing the peptide's solubility and conformational preferences. mdpi.com To mimic the environment near a cell membrane, simulations may also be run in mixed solvents, such as water/trifluoroethanol (TFE), which can induce helical structures. nih.gov Analyzing the radial distribution functions of water molecules around specific residues can quantify the extent and nature of peptide solvation.
Table 1: Typical Parameters for MD Simulation of a Peptide
| Parameter | Typical Value/Setting | Rationale/Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy function of the system, describing atomic interactions. pnas.org |
| Solvent Model | TIP3P, SPC/E (for explicit water) | Represents the solvent environment, crucial for accurately modeling solvation effects. mdpi.com |
| Simulation Time | 100 ns - 1 µs | Must be long enough to sample significant conformational changes and achieve equilibrium. nih.gov |
| Temperature | 300-310 K | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure, mimicking physiological conditions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature, appropriate for most biological simulations. |
Since the parent peptide, TRAP-6, is an agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor, understanding the interaction of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH with membrane-like environments and receptor binding pockets is critical. sb-peptide.combiorxiv.org MD simulations can model the peptide's approach, binding, and insertion into a lipid bilayer. acs.orgplos.org The positively charged Arginine residue is known to play a key role in interacting with negatively charged phospholipid headgroups on bacterial or mammalian cell membranes. acs.orgonfoods.it Simulations would reveal the peptide's orientation, depth of insertion, and any induced changes in membrane structure, such as thinning or pore formation. acs.org
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method is invaluable for generating hypotheses about how H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH interacts with its biological target, PAR-1. biorxiv.orgbiorxiv.org
Using a 3D model of the PAR-1 receptor, docking algorithms would systematically place the various conformations of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH (generated from MD simulations) into the receptor's binding site. The primary goal is to identify the binding pose with the most favorable free energy of binding. biorxiv.orgbiorxiv.org
The analysis of the resulting docked complex focuses on identifying key intermolecular interactions. For this peptide, these would include:
Recent modeling of the TRAP-6/PAR-1 complex has confirmed the critical role of salt bridges between Arginine on the peptide and Glutamate residues on the receptor, providing a strong basis for comparative docking studies with the isoserine-containing analogue. biorxiv.orgbiorxiv.org
Table 2: Predicted Intermolecular Interactions in a Peptide-Receptor Complex
| Interaction Type | Peptide Residues Involved | Potential Receptor Residues | Significance |
|---|---|---|---|
| Salt Bridge | Arg | Asp, Glu | Crucial for binding affinity and specificity. biorxiv.org |
| Hydrogen Bond | Isoser, Arg, Asn, Backbone C=O & N-H | Ser, Thr, Asn, Gln, Asp, Glu | Contributes to stabilizing the binding pose. nih.gov |
| Hydrophobic | Phe, Leu | Ala, Val, Leu, Ile, Phe | Drives the binding into nonpolar pockets. |
| Pi-Stacking | Phe | Phe, Tyr, Trp, His | Orients aromatic rings for favorable interaction. biorxiv.org |
Bioinformatics Analysis of Peptide Sequence and Structural Motifs
Bioinformatics tools are essential for analyzing the peptide's sequence and identifying features that could predict its function and stability [19, 25].
The core sequence motif of the peptide, Phe-Leu-Leu-Arg-Asn, is highly homologous to the N-terminal sequence of the "tethered ligand" that is unmasked after thrombin cleaves PAR-1 . This cleavage exposes a new N-terminus starting with SFLLRN, which acts as an agonist. The synthetic peptide TRAP-6 (SFLLRN) mimics this action and is a potent activator of PAR-1 [27, 32]. The peptide H-Phe-Leu-Leu-Arg-Asn-OH (FLLRN), which lacks the N-terminal serine, has been investigated as a PAR-1 antagonist [17, 22].
The substitution of Serine with DL-Isoserine in H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a critical modification. Isoserine is a structural isomer of serine where the positions of the hydroxyl and carboxyl groups on the alpha and beta carbons are swapped. This change significantly alters the local stereochemistry and electronic properties, which could impact receptor recognition and activation, potentially converting the peptide from an agonist to an antagonist or modifying its potency and specificity.
Post-translational modifications (PTMs) are covalent modifications to amino acids that can drastically alter a peptide's function, stability, and localization. While H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a synthetic peptide, its constituent amino acids are susceptible to PTMs if used in a biological context. The signaling of PARs can be regulated by PTMs like phosphorylation .
Bioinformatic tools can predict potential PTM sites:
Arginine (Arg): Can undergo methylation, which can affect protein-protein interactions.
Asparagine (Asn): Can be deamidated to aspartic acid, a spontaneous process that can alter the peptide's charge and structure. It is also a potential site for N-linked glycosylation if part of an Asn-X-Ser/Thr sequon, though this is less relevant for a short, synthetic peptide.
Isoserine (Isoser): The native Serine in TRAP-6 is a target for phosphorylation by G protein-coupled receptor kinases (GRKs), which is a key step in receptor desensitization . It is uncertain whether kinases would recognize Isoserine. The altered position of the hydroxyl group could inhibit phosphorylation, potentially leading to prolonged or altered signaling compared to the native peptide.
Machine learning (ML) and artificial intelligence are revolutionizing peptide design . ML models can be trained on large datasets of peptides with known properties to predict the characteristics of new sequences like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH. These models use quantitative structure-activity relationships (QSAR) to correlate a peptide's features with its activity.
Key steps in this process include:
Feature Generation: The peptide sequence is converted into a set of numerical descriptors. These can be simple (e.g., amino acid composition) or complex (e.g., physicochemical properties like hydrophobicity, charge, and size, or structural descriptors).
Model Training: An ML algorithm (e.g., Support Vector Machine, Random Forest, or Neural Network) is trained on a curated dataset of peptides with known activities (e.g., PAR-1 agonists and antagonists) [14, 20].
Prediction: The trained model can then predict the activity of a new peptide. For H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, an ML model could predict its likelihood of being a PAR-1 agonist or antagonist, its binding affinity, or even its cell permeability. Such models can rapidly screen virtual libraries of peptide analogs to find candidates with improved properties .
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties and Reaction Pathways
While classical molecular mechanics is useful for simulating large systems, quantum mechanics (QM) is required for a precise description of electronic properties and chemical reactions [1, 4]. QM and hybrid QM/MM methods can provide deep insights into the behavior of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH at the subatomic level.
Electronic Properties: QM calculations, often using Density Functional Theory (DFT), can determine the electron distribution, molecular orbitals, and electrostatic potential of the peptide . This is particularly important for understanding the impact of the Isoserine substitution. The different arrangement of atoms in Isoserine compared to Serine will alter the local charge distribution and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). These electronic changes can directly influence the peptide's reactivity and its non-covalent interactions with the receptor, providing a fundamental explanation for any observed changes in binding affinity or efficacy [3, 9].
Reaction Pathways: Hybrid QM/MM methods are powerful tools for studying enzyme-catalyzed reactions and other chemical processes in a biological environment [2, 5, 7]. For example, these methods can be used to model the proteolytic cleavage of PAR-1 by thrombin or the hydrolysis of the peptide bond in H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH itself, predicting the energy barriers and transition states for these reactions . By modeling the peptide within its receptor binding pocket, QM/MM can elucidate the precise mechanism of receptor activation, including any proton transfer events or conformational changes that are triggered by binding mdpi.com. This level of detail is crucial for the rational design of peptides with fine-tuned biological activities.
Table of Mentioned Compounds
Investigation of Molecular Recognition and Biochemical Mechanisms of H Dl Isoser Phe Leu Leu Arg Asn Oh
Receptor Binding Studies in Model Systems (in vitro)
There is a notable absence of specific in vitro receptor binding studies for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH in the public domain.
Quantitative Ligand-Binding Assays and Affinity Determination
No specific quantitative ligand-binding assays detailing the binding affinity (such as Kd or IC50 values) of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH to the PAR-1 receptor have been found in the available literature. While some vendor information suggests that this racemic isoserine analog exhibits only 15-20% of the platelet-aggregating activity of the parent TRAP-6 peptide (H-Ser-Phe-Leu-Leu-Arg-Asn-OH), this is a measure of functional activity rather than a direct measure of binding affinity. Without dedicated binding assays, the precise affinity of the compound for its receptor remains unquantified.
Competition Binding Experiments with Analogous Peptides
Detailed competition binding experiments involving H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH and other analogous peptides to determine their relative affinities for the PAR-1 receptor are not described in the available scientific literature. Such studies would be crucial for understanding the structure-activity relationship of the isoserine substitution.
Enzyme Interaction and Modulation Studies (in vitro)
Information regarding the direct interaction and modulation of enzyme activity by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is sparse.
Characterization of Enzyme Inhibition or Activation Kinetics
There are no available studies that characterize the kinetics of enzyme inhibition or activation by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH. While some sources indicate that the compound is more resistant to degradation by aminopeptidase (B13392206) M, this observation pertains to its stability and does not provide kinetic data on enzyme interaction.
Substrate Mimicry and Active Site Interactions
No research is publicly available that investigates the potential of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH to act as a substrate mimic or details its interactions with the active site of any enzyme.
Protein-Protein Interaction (PPI) Modulatory Mechanisms
No studies were found that investigate the PPI modulatory mechanisms of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH.
Investigation of Direct Protein-Peptide Binding
There is no available research on the direct binding of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH to any protein targets.
Allosteric Modulation and Conformational Changes Induced by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
Information regarding allosteric modulation or conformational changes induced by this specific peptide is not available in the current body of scientific literature.
Cellular Pathway Modulation at a Mechanistic Level (in vitro, non-clinical focus)
No in vitro studies detailing the mechanistic modulation of cellular pathways by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH have been published.
Mechanistic Elucidation of Intracellular Signaling Cascade Modulation
There are no findings that elucidate the modulation of any intracellular signaling cascades by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH.
Regulation of Gene Expression at the Transcriptional or Translational Level
Research on the regulation of gene expression by H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is currently absent from scientific publications.
Investigation of Redox Modulation Mechanisms
No investigations into the redox modulation mechanisms of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH could be located.
Modulation of Cellular Oxidative Stress Responses
Similarly, there is a lack of research on the effects of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH on cellular oxidative stress responses. There are no published studies detailing its impact on intracellular reactive oxygen species (ROS) levels, its influence on the expression of oxidative stress-related genes (e.g., Nrf2, HO-1), or its protective effects against chemically-induced oxidative damage in cell cultures.
Immunomodulatory Mechanisms in Controlled Systems (in vitro, non-clinical focus)
The peptide H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is an analog of the peptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH, which is a known agonist of Protease-Activated Receptor 1 (PAR-1). PARs are known to play a role in inflammation and immune responses. interchim.fr The key modification in the requested peptide is the substitution of L-Serine with DL-Isoserine. A study on a similar peptide, where L-Serine was replaced with a racemic mixture of isoserine, demonstrated that this substitution confers resistance to degradation by aminopeptidases. nih.gov This suggests that H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is likely a more stable form of the PAR-1 activating peptide.
Analysis of Immune Cell Activation or Suppression Pathways
Despite the likely interaction with PAR-1, a receptor involved in immune signaling, no specific data exists in the public domain that analyzes the pathways through which H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH might activate or suppress immune cells. There are no available studies measuring its effect on cytokine and chemokine release (e.g., IL-6, IL-8, TNF-α) from immune cells such as macrophages, lymphocytes, or neutrophils. Furthermore, its influence on immune cell proliferation, differentiation, or phagocytic activity has not been documented.
Interaction with Immune Receptors and Signaling Mediators
While it is plausible that H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH interacts with PAR-1, detailed binding studies, including affinity (Kd) and efficacy (EC50) values for this specific peptide, are not publicly available. Research on the downstream signaling events following the potential binding of this peptide to PAR-1 or other immune receptors, such as the activation of specific kinases or transcription factors, has not been published. The peptide with a similar isoserine substitution was shown to be an active platelet agonist, though less potent than the original peptide. nih.gov
Table of Compound Names
| Abbreviation/Shorthand | Full Chemical Name |
| H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH | H-DL-Isoserine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-OH |
| H-Ser-Phe-Leu-Leu-Arg-Asn-OH | H-Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-OH |
| SFLLRN | Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine |
| (iso-S)FLLRN | Isoserine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |
| ORAC | Oxygen Radical Absorbance Capacity |
| Nrf2 | Nuclear factor erythroid 2-related factor 2 |
| HO-1 | Heme oxygenase-1 |
| IL-6 | Interleukin-6 |
| IL-8 | Interleukin-8 |
| TNF-α | Tumor Necrosis Factor-alpha |
Structure Activity Relationship Sar Studies and Rational Peptide Design Principles
Systematic Alanine (B10760859) Scanning Mutagenesis for Identifying Key Residues
Alanine scanning is a powerful mutagenesis technique used to determine the functional contribution of individual amino acid residues within a peptide. wikipedia.org By systematically replacing each non-alanine residue with alanine, which has a small and chemically inert methyl side chain, researchers can identify "hotspot" residues that are critical for the peptide's biological activity. wikipedia.orgall-chemistry.com This method helps to maintain the secondary structure of the peptide while removing specific side-chain interactions. wikipedia.org
While specific alanine scanning data for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is not publicly available, the principles of this technique can be applied to understand the probable importance of each residue in the core sequence (Phe-Leu-Leu-Arg-Asn). Studies on similar bioactive peptides, such as α-conotoxin GI, have shown that substitution of key residues can lead to a significant loss of potency, highlighting their essential role in receptor binding. nih.gov
Based on the physicochemical properties of the amino acids in the peptide's core sequence, an illustrative alanine scan could yield the following insights:
Phenylalanine (Phe): The aromatic ring is likely crucial for hydrophobic or π-stacking interactions within the receptor binding pocket. Replacing it with alanine would likely cause a significant drop in affinity.
Leucine (B10760876) (Leu): The two consecutive leucine residues provide a significant hydrophobic character, probably engaging in van der Waals interactions. Their removal would disrupt this hydrophobic patch.
Arginine (Arg): The positively charged guanidinium (B1211019) group is a prime candidate for forming strong electrostatic interactions (salt bridges) with negatively charged residues on the target receptor. An alanine substitution would eliminate this key interaction, likely resulting in a dramatic loss of activity. nih.gov
Asparagine (Asn): The side chain amide can act as both a hydrogen bond donor and acceptor, contributing to the specificity and stability of the peptide-receptor complex.
Table 1: Illustrative Alanine Scanning Mutagenesis Data for a Hypothetical Peptide Core This table is for illustrative purposes to demonstrate the principles of alanine scanning.
| Original Residue | Substitution | Predicted Change in Binding Affinity (Fold-Increase in IC₅₀) | Rationale for Change |
|---|---|---|---|
| Phe | Ala | >100-fold | Loss of critical aromatic/hydrophobic interactions. |
| Leu (1) | Ala | 10 to 50-fold | Disruption of hydrophobic packing. |
| Leu (2) | Ala | 10 to 50-fold | Disruption of hydrophobic packing. |
| Arg | Ala | >1000-fold | Elimination of key electrostatic/salt bridge interaction. |
Impact of DL-Isoserine and Other Non-Canonical Amino Acids on Peptidic Architecture and Function
The incorporation of non-canonical amino acids (ncAAs) is a deliberate strategy to construct peptides with improved, drug-like properties. nih.govacs.org These synthetic building blocks expand the chemical diversity available to medicinal chemists far beyond the 20 canonical amino acids. nih.gov
DL-Isoserine, a key feature of the titular peptide, is a non-canonical β-amino acid. cymitquimica.comresearchgate.net Unlike α-amino acids where the amino group is attached to the α-carbon, in β-amino acids it is attached to the β-carbon. researchgate.net This seemingly small change has a profound impact on the peptide's architecture:
Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, which are enzymes evolved to recognize and cleave peptide bonds between α-amino acids. researchgate.netnih.gov
Conformational Control: The presence of an extra carbon in the backbone changes the folding propensities of the peptide, allowing for the formation of unique and often more stable secondary structures, such as certain types of helices and turns. researchgate.net
Structural Diversity: The use of a DL-racemic mixture of isoserine introduces additional stereochemical complexity. This can be a method to explore a wider range of conformations or may result from a non-stereospecific synthesis. The different stereoisomers (D- and L-isoserine) at the N-terminus will lead to two distinct diastereomeric peptides, each with its own unique three-dimensional structure and, potentially, different biological activity.
Table 2: Comparison of α-Serine and β-Isoserine
| Feature | α-L-Serine (Canonical) | β-DL-Isoserine (Non-Canonical) |
|---|---|---|
| Structure | Amino group on the α-carbon | Amino group on the β-carbon. cymitquimica.com |
| Backbone | Standard α-peptide backbone | Elongated β-peptide backbone. |
| Protease Susceptibility | High | Low. nih.gov |
| Secondary Structures | Forms standard α-helices, β-sheets | Can induce novel, stable secondary structures. researchgate.net |
| Stereochemistry | Typically L-form in nature | Can be synthesized as L, D, or DL-racemic forms. |
Design Principles for Modulating Binding Affinity and Specificity
Rational peptide design is a process that uses structural and functional information to create new peptides with enhanced properties. researchgate.netmdpi.com The primary goals are to increase binding affinity (how tightly the peptide binds to its target) and specificity (ensuring it binds to the correct target and not others). upc.edumdpi.com
Key principles for modulating these properties include:
Optimizing Key Interactions: Once SAR studies like alanine scanning identify critical residues, further modifications can be made to optimize their interactions. For instance, if a hydrophobic interaction is key, a Leucine might be substituted with a more or less bulky hydrophobic residue to find the perfect fit. mdpi.com
Balancing Physicochemical Properties: A successful peptide drug requires a balance of properties. For example, while increasing hydrophobicity might improve binding affinity, it could also decrease solubility. Design efforts must consider these trade-offs. mdpi.com
Computational Modeling: Tools for protein-peptide docking and molecular modeling are essential for modern rational design. nih.govfrontiersin.org They allow scientists to visualize how a peptide might interact with its target and to predict how changes to the peptide's sequence or structure will affect its binding affinity and specificity before undertaking costly chemical synthesis. springernature.com
Development of Peptidomimetics and Constrained Analogs
While peptides can be potent and specific, they often suffer from poor metabolic stability and low oral bioavailability. longdom.org Peptidomimetics are molecules designed to mimic the function of a natural peptide but with improved pharmacological properties. cam.ac.uk Constrained analogs are a type of peptidomimetic where the peptide's natural flexibility is reduced to lock it into its bioactive conformation. nih.gov
The inclusion of DL-Isoserine already pushes H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH into the realm of peptidomimetics. Further strategies to develop constrained analogs include:
Cyclization: Connecting the peptide's N- and C-termini (head-to-tail cyclization) or linking two side chains together can dramatically reduce flexibility. This pre-organization into the bioactive shape can significantly increase binding affinity by lowering the entropic penalty of binding. mdpi.com
Stapling: This technique involves introducing two unnatural alkenyl amino acids into a peptide sequence and then forming a covalent, all-hydrocarbon bridge (a "staple") between them using a ring-closing metathesis reaction. mdpi.com This is particularly effective for stabilizing α-helical structures.
Backbone Modifications: Besides using β-amino acids, other backbone alterations, such as N-alkylation, can be introduced to block protease recognition and constrain conformation. nih.gov
Table 3: Strategies for Developing Peptidomimetics and Constrained Analogs
| Strategy | Description | Rationale |
|---|---|---|
| ncAA Incorporation | Substituting one or more canonical amino acids with non-canonical ones (e.g., DL-Isoserine). nih.gov | Enhances proteolytic stability, introduces novel structural constraints. researchgate.netnih.gov |
| Cyclization | Covalently linking the peptide's ends or side chains to form a ring. mdpi.com | Reduces conformational flexibility, pre-organizes the peptide for binding, increases stability. nih.govmdpi.com |
| Peptide Stapling | Creating a covalent cross-link between side chains, often to stabilize a helix. mdpi.comcam.ac.uk | Stabilizes secondary structure, enhances cell permeability and stability. |
| Backbone N-Alkylation | Adding an alkyl group to a backbone nitrogen atom. nih.gov | Blocks enzymatic degradation, restricts bond rotation, can fine-tune solubility. |
Future Directions and Broader Academic Implications
Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function
A full understanding of a novel peptide's biological role requires a holistic view that a single experimental approach cannot provide. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of a peptide's interactions and effects within a biological system. nih.gov For a peptide like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, a multi-omics approach could reveal not just its direct targets, but also the downstream consequences of its activity. mdpi.com
By treating a cell or organism with the peptide and subsequently analyzing changes across these different molecular layers, researchers can construct a detailed map of its influence. mdpi.com For example, transcriptomics (measuring mRNA levels) could identify genes that are up- or down-regulated in response to the peptide, while proteomics (measuring protein levels) would reveal the resulting changes in protein expression. nih.gov Metabolomics, the study of small molecule metabolites, could then illustrate the ultimate impact on cellular metabolism and function. mdpi.com This integrated analysis can uncover novel pathways and regulatory networks, providing insights that would be missed by studying each omics data set in isolation. mdpi.comnih.gov
Table 1: Application of Multi-Omics in Peptide Research
| Omics Field | Information Provided | Potential Insights for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identification of signaling pathways activated or inhibited by the peptide. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Discovery of direct binding partners and downstream protein-level regulation. |
| Metabolomics | Alterations in the profile of small molecule metabolites. | Understanding the peptide's impact on cellular energy, biosynthesis, and signaling. |
| Integrated Analysis | A holistic view of the peptide's mechanism of action. | Uncovering complex interactions and feedback loops across different biological layers. nih.gov |
Advancements in High-Throughput Screening for Mechanistic Discoveries
High-throughput screening (HTS) is a cornerstone of drug discovery and mechanistic studies, enabling the rapid testing of thousands of compounds for biological activity. pepdd.com For a novel peptide such as H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, HTS can be employed to efficiently screen for a wide range of potential functions. Modern HTS platforms utilize robotics and automation to test vast libraries of molecules in parallel, accelerating the pace of discovery. pepdd.com
Several HTS approaches are particularly well-suited for peptide research:
Biochemical HTS: These assays can measure a peptide's effect on specific molecular events, such as enzyme activity or receptor binding. pepdd.com This could be used to determine if H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH inhibits or activates a particular enzyme.
Phage Display: This powerful technique allows for the screening of enormous libraries of peptide variants to identify those with high affinity for a specific target. mdpi.com
By combining HTS with computational methods and machine learning, researchers can more rapidly identify promising peptide candidates and gain insights into the relationship between their sequence and function. rsc.orgresearchgate.net This integration of experimental screening with computational analysis is accelerating the discovery of peptides for a variety of applications, from therapeutics to biomaterials. rsc.org
Development of Novel Chemical Biology Tools for Peptide Research
The field of chemical biology provides an expanding toolkit for the detailed investigation of peptides and proteins. frontiersin.orgnih.gov These tools allow for precise modifications and tracking of peptides, offering deeper insights into their function and interactions within the complex environment of a living cell. frontiersin.org
Key chemical biology tools applicable to the study of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH include:
Site-Specific Modification and Labeling: Techniques like solid-phase peptide synthesis and enzyme-mediated ligations allow for the incorporation of non-canonical amino acids or functional groups at specific positions in a peptide sequence. nih.gov This could involve adding fluorescent tags to visualize the peptide's location in cells or attaching photo-crosslinkers to identify its binding partners.
Bioorthogonal Chemistry: This refers to chemical reactions that can occur in a living system without interfering with native biological processes. nih.gov These reactions are invaluable for attaching probes or other molecules to a peptide in its natural environment.
Constrained Peptides: Synthetic strategies can be used to create cyclic or "stapled" peptides, which have a more rigid structure. rsc.org Applying these techniques to H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH could enhance its binding affinity and stability.
These tools are essential for overcoming some of the challenges in peptide research, such as poor cell permeability, and for developing peptides into effective research probes and therapeutic agents. frontiersin.orgqut.edu.au
Table 2: Chemical Biology Tools for Peptide Investigation
| Tool/Technique | Application | Potential Use for H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH |
|---|---|---|
| Solid-Phase Peptide Synthesis | Production of synthetic peptides, including those with non-canonical amino acids. nih.gov | Synthesis of the peptide and its analogs for structure-activity relationship studies. |
| Fluorescent Labeling | Visualization of peptide localization and trafficking in cells. | Tracking the cellular uptake and final destination of the peptide. |
| Photo-crosslinking | Covalent trapping and identification of binding partners. | Discovering the specific proteins or receptors the peptide interacts with. |
| Peptide Stapling | Constraining the peptide into a specific conformation (e.g., an alpha-helix). rsc.org | Improving the peptide's stability and target-binding affinity. |
Contribution of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH Research to Fundamental Understanding of Peptide Biology and Biophysics
The study of novel peptides, particularly those with unusual structures like H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, contributes significantly to our fundamental knowledge of peptide biology and biophysics. The inclusion of a non-standard amino acid like DL-Isoserine provides a unique opportunity to probe the principles of molecular recognition, protein folding, and membrane interaction. cymitquimica.com
Investigating how this peptide interacts with biological membranes is a key area of biophysical research. nih.gov The sequence contains both hydrophobic (Phenylalanine, Leucine) and hydrophilic/charged (Arginine, Asparagine, Isoserine) residues, suggesting it may have interesting properties at the membrane interface. cymitquimica.com Understanding how such peptides cross lipid bilayers is crucial for developing new drug delivery strategies. nih.gov
Furthermore, research into the structure-activity relationships of synthetic peptides helps to build a more complete picture of how peptide sequence dictates function. unl.eduroyalsocietypublishing.org By systematically modifying the sequence of H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH and observing the effects on its activity, researchers can contribute to the basic principles of peptide design. This knowledge is not only academically valuable but also underpins the development of new peptide-based therapeutics that are designed to be more stable, potent, and specific than their natural counterparts.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response and time-course experiments involving this peptide?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Longitudinal Analysis : Mixed-effects models (R/lme4) to account for repeated measurements in time-course studies.
- Power Analysis : Use G*Power to determine sample sizes ensuring statistical significance (α=0.05, power=0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
